molecular formula C22H13D5ClN2O2 B602497 Loratadine CAS No. 1398065-63-8

Loratadine

Cat. No.: B602497
CAS No.: 1398065-63-8
M. Wt: 387.92
InChI Key:
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Description

Loratadine is a second-generation antihistamine commonly used to treat allergic reactions such as hay fever and hives. It is known for its non-sedative properties, making it preferable over first-generation antihistamines. This compound is marketed under various brand names, including Claritin .

Mechanism of Action

Target of Action

Loratadine, a second-generation antihistamine, primarily targets H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine release is a key mediator in conditions such as allergic rhinitis and urticaria .

Mode of Action

This compound acts as a selective inverse agonist for peripheral H1 histamine receptors . When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms associated with allergies . This compound intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

This compound and its major metabolite, desthis compound, are known to inhibit the binding of pyrilamine to brain H1 receptors . This action tends to distribute to specific immune-regulatory tissues . This compound and its metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .

Pharmacokinetics

After ingestion, this compound is rapidly absorbed, with its effects kicking in within 1-2 hours . It is then metabolized to its active form, desthis compound, which significantly contributes to allergy relief . This compound is metabolized by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, by cytochrome P450 2D6 (CYP2D6) .

Result of Action

At the molecular level, this compound reduces the levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in cells treated with lipopolysaccharide . It also specifically inhibits the NF-kB pathway, targeting the Syk and Src proteins . In addition, this compound has been found to influence a range of cellular pathways, notably those pertaining to the cell cycle, cell senescence, P53 signaling pathway, and apoptosis .

Action Environment

The onset of action of this compound tablets was found to be 75 minutes for the relief of nasal and ocular symptoms in adults with seasonal allergic rhinitis . This suggests that the environment, specifically the presence of allergens, can influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Loratadine functions as a selective antagonist of peripheral histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms. This compound interacts with various biomolecules, including histamine receptors and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism .

Cellular Effects

This compound influences various cellular processes by inhibiting the action of histamine on H1 receptors. This inhibition leads to a decrease in the release of pro-inflammatory cytokines and other mediators from mast cells and basophils. Consequently, this compound reduces inflammation, vasodilation, and other allergic responses at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively binding to histamine H1 receptors, thereby blocking histamine from activating these receptors. This binding prevents the downstream signaling pathways that lead to allergic symptoms. Additionally, this compound undergoes hepatic metabolism primarily through the action of CYP3A4 and CYP2D6 enzymes, resulting in the formation of its active metabolite, Desthis compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to maintain its stability over time, with minimal degradation under standard storage conditions. Long-term studies have shown that this compound continues to effectively inhibit histamine-induced responses in vitro and in vivo, with no significant loss of potency .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels .

Metabolic Pathways

This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2D6. The primary metabolite, Desthis compound, retains antihistaminic activity and contributes to the overall therapeutic effects of this compound. The metabolism of this compound involves hydroxylation and subsequent conjugation reactions .

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body. It binds to plasma proteins, which facilitates its transport in the bloodstream. This compound’s distribution is influenced by its lipophilicity, allowing it to penetrate various tissues, although it does not significantly cross the blood-brain barrier .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane. The drug’s subcellular localization is crucial for its ability to effectively block histamine-induced signaling pathways. Post-translational modifications do not significantly alter this compound’s activity or localization .

Chemical Reactions Analysis

Types of Reactions: Loratadine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form desthis compound, its active metabolite .

Common Reagents and Conditions: Oxidation of this compound typically involves reagents such as hydrogen peroxide or sodium hypochlorite under controlled conditions. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride .

Major Products: The major product formed from the oxidation of this compound is desthis compound, which retains antihistamine properties and is used in similar therapeutic applications .

Properties

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
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InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
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InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
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Molecular Formula

C22H23ClN2O2
Record name loratadine
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DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
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Molecular Weight

382.9 g/mol
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Physical Description

Solid
Record name Loratadine
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Solubility

<1 mg/ml at 25°C
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Mechanism of Action

Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page.
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Color/Form

Crystals from acetonitrile

CAS No.

79794-75-5
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Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
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Record name 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester
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Melting Point

134-136 °C, 134 - 136 °C
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Customer
Q & A

Q1: What is the primary mechanism of action for loratadine?

A1: this compound functions primarily as a selective histamine H1-receptor antagonist. [, , ] This means it binds to H1 receptors in the body, preventing histamine from binding and triggering allergic reactions.

Q2: What are the downstream effects of this compound's H1-receptor antagonism?

A2: By blocking histamine's actions, this compound alleviates symptoms associated with allergic reactions such as sneezing, runny nose, itchy eyes, and skin reactions like hives. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C22H23ClN2O2 and a molecular weight of 382.88 g/mol.

Q4: Is there any available spectroscopic data for this compound?

A4: Yes, several studies have used spectroscopic techniques to characterize this compound. These include UV spectroscopy [], Fourier transform infrared spectroscopy (FTIR) [, ], and X-ray powder diffraction (XRD). [, ]

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A5: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–2 hours. [, ] It undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4 and CYP2D6 enzymes, to its active metabolite descarboethoxythis compound (also known as desthis compound). [, , ] Both this compound and descarboethoxythis compound are eliminated primarily through urine and feces. []

Q6: Does the presence of food impact the absorption of this compound?

A6: Unlike some medications, food does not significantly affect the absorption of desthis compound, the active metabolite of this compound. []

Q7: Are there variations in this compound pharmacokinetics between different populations?

A7: Yes, studies have shown that CYP2D6 polymorphisms, particularly the CYP2D6*10 allele prevalent in the Chinese population, can significantly affect this compound pharmacokinetics, leading to variations in oral clearance and metabolic ratios. [] Similarly, Korean individuals showed slightly higher dose-normalized AUCinf and Cmax values compared to Caucasians, although this difference may not be clinically significant due to this compound’s wide safety margin. []

Q8: Does renal insufficiency influence the disposition of this compound?

A8: Research indicates that severe renal insufficiency does not significantly alter the disposition of this compound. Hemodialysis has also been found to be ineffective in removing this compound or descarboethoxythis compound from the body. []

Q9: Does this compound cross the blood-brain barrier and cause sedation?

A9: Studies using positron emission tomography (PET) have demonstrated that, at therapeutic doses, this compound does not significantly bind to histamine H1 receptors in the brain and does not cause significant sedation. [] This is further supported by research showing insignificant amounts of this compound entering the brain in animal models. []

Q10: Has this compound demonstrated efficacy in in vitro studies?

A10: Yes, this compound has shown anti-allergic effects in in vitro settings. It effectively inhibits histamine release from stimulated mast cells, both from rat peritoneal mast cells and a cloned murine mast cell line. []

Q11: What about this compound's efficacy in in vivo models?

A11: this compound consistently demonstrates efficacy in various animal models of allergic conditions. It effectively inhibits allergic bronchospasm in guinea pigs, with greater potency than terfenadine. [] Additionally, this compound significantly reduces bronchospasm during allergic anaphylaxis in rats. []

Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?

A12: A meta-analysis of various studies revealed that cetirizine at 10 mg once daily, both short-term and intermediate-term, effectively suppressed urticaria. [] While other studies suggest desthis compound and levocetirizine also demonstrate efficacy in treating CSU, more research is needed to determine the most effective H1-antihistamine for this condition. []

Q13: Does this compound impact the chitinase-like protein YKL-40?

A13: In vitro studies using the human monocytic cell line (THP-1) have shown that this compound can significantly reduce the release of YKL-40 induced by house dust mite (HDM) extract. [, ] This suggests potential anti-inflammatory effects of this compound beyond its H1-receptor antagonist activity, particularly in conditions where YKL-40 plays a role.

Q14: How does this compound interact with drug-metabolizing enzymes?

A14: this compound is primarily metabolized by CYP3A4 and CYP2D6 enzymes in the liver. [, ] Co-administration with strong inhibitors of these enzymes, such as ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor), can potentially increase this compound's plasma concentrations. []

Q15: What is the solubility profile of this compound?

A15: this compound exhibits pH-dependent solubility, with decreased solubility at higher pH levels. [] This characteristic can be problematic in post-bariatric surgery patients, where the gastric pH is often altered, potentially leading to incomplete dissolution and reduced bioavailability of the drug. []

Q16: What strategies have been explored to improve this compound's solubility and bioavailability?

A16: Several approaches have been investigated to enhance this compound's solubility and bioavailability, including:

  • Coamorphous systems: Formulating this compound with citric acid in a coamorphous system significantly increases its solubility and dissolution rate compared to crystalline or amorphous forms. []
  • Self-emulsifying drug delivery systems (SEDDS): SEDDS formulations of this compound have shown promising results in enhancing its bioavailability in rats. []
  • Transdermal delivery: Developing this compound gels with penetration enhancers, like polyoxyethylene 2-stearyl ether, can improve its transdermal delivery and potentially bypass first-pass metabolism. []

Q17: Are there any alternatives to this compound for treating allergic conditions?

A17: Yes, several other second-generation non-sedating antihistamines are available, including:

  • Desthis compound: The active metabolite of this compound, offering similar efficacy with once-daily dosing. [, , ]
  • Cetirizine: An effective antihistamine for CSU, available in both short-acting and long-acting formulations. []
  • Fexofenadine: Shown to effectively suppress histamine-induced skin reactions and improve skin blood flow in clinical trials. []
  • Levocetirizine: Demonstrated rapid and potent antihistaminic effects in clinical studies, potentially superior to desthis compound in suppressing skin reactivity. [, ]

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